1,5-Isoquinolinediamine, N1,N1-dimethyl-
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Description
1,5-Isoquinolinediamine, N1,N1-dimethyl- is a chemical compound that belongs to the class of isoquinolines. It is commonly known as Berberine, which is a natural alkaloid extracted from various plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. Berberine has been widely studied for its potential therapeutic applications due to its diverse biological activities.
Scientific Research Applications
Alkaloids from Annonaceae
Isoquinoline alkaloids, including N,N'-dimethyllindoldhamine, have been isolated from POLYALTHIA NITIDISSIMA. These compounds, belonging to benzylisoquinolines and bisbenzylisoquinolines, have shown diverse biological activities, suggesting potential applications in drug discovery and pharmacological research (Jossang et al., 1983).
Antimalarial Activity
N4-[2,6-dimethoxy-4-methyl-5-[(3-trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine, a compound with a structural resemblance to isoquinolinediamines, has demonstrated significant antimalarial activity against Plasmodium vivax. This highlights the potential of isoquinoline derivatives in developing new antimalarial agents (Karle & Olmeda, 1988).
Zinc Sensors
Bisquinoline derivatives have been synthesized and investigated for their fluorescent responses toward zinc ions. These compounds, including N,N'-bis(2-quinolylmethyl)-N,N'-dialkylethylenediamines, exhibit zinc ion-induced fluorescence, indicating their utility in cellular fluorescent microscopic analysis (Mikata et al., 2009).
Local Anesthetic Activity
Isoquinoline alkaloids have shown pronounced roles in curing various diseases, with research focusing on reducing their toxicity and increasing their therapeutic margin. The study of isoquinoline derivatives, including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, revealed high local anesthetic activity, suggesting their potential as local anesthetics (Azamatov et al., 2023).
Isoquinoline Alkaloids from Xylopia parviflora
The study of quaternary alkaloidal fractions from Xylopia parviflora led to the isolation of four isoquinoline alkaloids, including N, N-dimethylanomurine, indicating the diverse biological activities and chemical diversity of isoquinoline alkaloids (Nishiyama et al., 2004).
properties
IUPAC Name |
1-N,1-N-dimethylisoquinoline-1,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQOTILXRPNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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